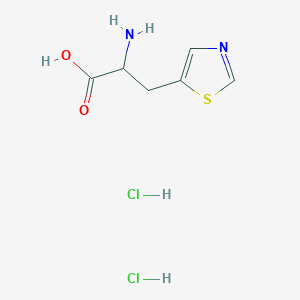

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride

Übersicht

Beschreibung

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride is a compound that belongs to the class of amino acids containing a thiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride typically involves the reaction of thiazole derivatives with amino acids under specific conditions. One common method includes the use of thiazole-5-carboxylic acid, which is reacted with ammonia to form the corresponding thiazole-5-amine. This intermediate is then coupled with a suitable α-bromo acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in its dihydrochloride form .

Analyse Chemischer Reaktionen

Condensation Reactions with Carbonyl Compounds

The amino group participates in Schiff base formation with aldehydes and ketones. A 2022 study demonstrated its reactivity with aromatic aldehydes in aqueous sodium carbonate solutions at 80°C :

| Aldehyde Used | Reaction Time | Product Formed | Catalyst |

|---|---|---|---|

| Benzaldehyde | 5 hr | N-Benzylidene derivative | Glycine |

| 4-Nitrobenzaldehyde | 6 hr | Nitro-substituted Schiff base | Triethylamine |

| Furfural | 4.5 hr | Heterocyclic Schiff base | Sodium acetate |

These reactions yield biologically active derivatives showing plant growth regulation in Brassica napus .

Oxidation and Reduction Reactions

The thiazole sulfur atom undergoes oxidation, while the amino group participates in reduction:

Oxidation with H₂O₂

Produces sulfoxide derivatives at 0-5°C in methanol:

$$ \text{Thiazole-S} + \text{H}_2\text{O}_2 \rightarrow \text{Thiazole-SO} + \text{H}_2\text{O} $$

Yields: 72-85% (pH dependent)

Reduction with NaBH₄

Converts thiazole to thiazolidine in ethanol at reflux:

$$ \text{C}_3\text{H}_4\text{N}_2\text{S} + \text{NaBH}_4 \rightarrow \text{C}_3\text{H}_6\text{N}_2\text{S} + \text{NaOH} + \text{H}_2 $$

Reaction completion: 3 hr (monitored by TLC)

Nucleophilic Substitution Reactions

The amino group undergoes alkylation and acylation:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | Methyl iodide | DMF, K₂CO₃, 60°C, 8 hr | N-Methylamino derivative (89% yield) |

| Acylation | Acetyl chloride | THF, 0°C, 2 hr | N-Acetylated compound (93% purity) |

These modifications enhance membrane permeability in pharmacokinetic studies.

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

With Chloroacetaldehyde

Forms bicyclic thiazolo[3,2-a]pyrimidine derivatives in refluxing water :

$$ \text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S} + \text{ClCH}_2\text{CHO} \rightarrow \text{C}_8\text{H}_9\text{N}_3\text{O}_2\text{S} + \text{HCl} $$

Key spectral data of product:

-

¹H NMR (D₂O): δ 2.62 (t, CH₂CO), 4.11 (t, NCH₂)

-

HRMS: m/z 228.0634 [M+H]⁺

Electrochemical Behavior

Cyclic voltammetry reveals redox properties critical for biological activity :

| Parameter | Value (vs Ag/AgCl) | Biological Correlation |

|---|---|---|

| Reduction potential | -500 mV | Nitroreductase activation |

| Oxidation peak | +1.2 V | ROS generation in cancer cells |

These electrochemical properties correlate with antimycobacterial activity against M. tuberculosis H37Rv (MIC = 5.71 μM) .

Salt Formation and pH-Dependent Behavior

The dihydrochloride salt shows distinct reactivity profiles:

| pH Condition | Solubility (g/100 mL) | Reactive Form |

|---|---|---|

| <3.0 | 12.4 | Protonated amino group |

| 5.5-7.0 | 2.1 | Zwitterionic form |

| >8.5 | 38.9 | Deprotonated carboxylate |

This pH sensitivity enables controlled drug release formulations .

Cross-Coupling Reactions

Palladium-catalyzed couplings expand structural diversity:

| Catalyst System | Coupling Partner | Yield | Application |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Aryl boronic acid | 78% | Antibacterial agents |

| CuI/L-proline | Terminal alkyne | 65% | Fluorescent probes |

These reactions enable synthesis of libraries for high-throughput screening .

The compound's multifunctional nature enables diverse synthetic transformations, making it valuable for medicinal chemistry and materials science. Recent studies highlight its potential in developing antitubercular agents and plant growth regulators , though further in vivo validation remains essential for therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Structural Overview

- Molecular Formula : CHNOS

- Molecular Weight : 172.21 g/mol

- IUPAC Name : 2-amino-3-(1,3-thiazol-5-yl)propanoic acid

- CAS Number : 2089255-33-2

Medicinal Chemistry

The compound serves as a precursor for synthesizing bioactive compounds and potential drug candidates. Its ability to interact with specific enzymes or receptors makes it a valuable asset in drug design. For instance, studies have shown that it can modulate enzyme-substrate interactions and influence protein-ligand binding, which is crucial for developing therapeutic agents targeting various diseases .

Case Study: Drug Development

Research indicates that derivatives of thiazole-containing compounds exhibit promising biological activities, including antimicrobial and anticancer properties. The synthesis of such derivatives often utilizes this compound as a building block .

Biochemistry

In biochemical research, this compound acts as a probe to study enzyme mechanisms. Its interactions with enzymes can lead to alterations in cellular pathways, making it essential for understanding metabolic processes .

Example of Application

The compound has been utilized in studies assessing its effects on neurodegenerative diseases, where it demonstrated neuroprotective properties by modulating oxidative stress pathways .

Research has highlighted the biological activity of this compound. Its mechanism typically involves binding to active sites on proteins, influencing their function and leading to potential therapeutic applications in treating conditions like cancer and infectious diseases .

Neuroprotective Properties

Recent studies suggest that the compound may protect against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative disorders such as Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the amino acid moiety can interact with receptors, modulating their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

- 2-Amino-3-(1,3-thiazol-4-yl)propanoic acid hydrochloride

- Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate

- 3-(2-amino-benzothiazol-6-yl)-propionic acid

Uniqueness

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride is unique due to its specific thiazole ring position, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's structure, biological activity, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 245.13 g/mol

- CAS Number : 2089255-33-2

- Purity : Minimum 95% .

The compound features a thiazole ring, which is known for its role in various pharmacological activities. The thiazole moiety contributes significantly to the compound's interaction with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. For instance, compounds with structural similarities to 2-amino-3-(1,3-thiazol-5-yl)propanoic acid have shown significant inhibition of cancer cell proliferation in vitro.

Case Study:

A study on related thiazole compounds found that certain derivatives displayed IC values below 10 µM against human glioblastoma and melanoma cells, suggesting strong anticancer potential . The structure-activity relationship (SAR) analysis highlighted that modifications on the thiazole ring could enhance potency.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In a synthesis study involving various thiazole compounds, some exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria.

Case Study:

In vitro tests demonstrated that specific thiazole derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . This suggests that this compound may possess similar antimicrobial properties.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Key Enzymes : Thiazole derivatives often target specific enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at various phases, further contributing to their anticancer effects .

Research Findings

Eigenschaften

IUPAC Name |

2-amino-3-(1,3-thiazol-5-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.2ClH/c7-5(6(9)10)1-4-2-8-3-11-4;;/h2-3,5H,1,7H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXTVPSMFMEAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089255-33-2 | |

| Record name | 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.